

Spectroscopic Data of 3-Amino-4-fluorobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-fluorobenzonitrile

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Amino-4-fluorobenzonitrile** (C₇H₅FN₂). The information presented herein is intended to support research, development, and quality control activities involving this compound. Please note that while extensive efforts have been made to provide accurate information, the spectroscopic data presented is predicted based on established principles and data from analogous compounds, as direct experimental spectra were not publicly available at the time of this compilation.

Compound Information

Property	Value
IUPAC Name	3-amino-4-fluorobenzonitrile
CAS Number	859855-53-1
Molecular Formula	C ₇ H ₅ FN ₂
Molecular Weight	136.13 g/mol
Exact Mass	136.04367633 Da[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Amino-4-fluorobenzonitrile**. These predictions are based on the analysis of substituent effects on the benzene ring and by drawing parallels with known spectral data of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.25	t (dd)	1H	H-5
~ 6.90	m	2H	H-2, H-6
~ 4.0 (broad)	s	2H	-NH ₂

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 152.0 (d, ^1JCF)	C-4
~ 138.0 (d)	C-3
~ 125.0 (d)	C-5
~ 120.0 (d)	C-1
~ 118.0	-C \equiv N
~ 116.0 (d)	C-6
~ 114.0 (d)	C-2

Table 3: Predicted ^{19}F NMR Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity
~ -130 to -140	m

Note: Chemical shifts are referenced to TMS (^1H , ^{13}C) and CFCl_3 (^{19}F). Coupling constants (J) for fluorine-carbon couplings can be significant.

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm^{-1})	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric & symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2230 - 2210	Strong	$\text{C}\equiv\text{N}$ stretch
1620 - 1580	Strong	N-H bend (scissoring)
1520 - 1470	Strong	Aromatic $\text{C}=\text{C}$ stretch
1300 - 1200	Strong	C-F stretch
900 - 675	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Interpretation
136	Molecular ion $[\text{M}]^+$
110	$[\text{M} - \text{C}_2\text{H}_2]^+$ or $[\text{M} - \text{CN}]^+$
109	$[\text{M} - \text{HCN}]^+$

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of **3-Amino-4-fluorobenzonitrile** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Internal Standard:** Ensure the solvent contains an appropriate internal standard, such as tetramethylsilane (TMS) at 0.00 ppm for ^1H NMR. For ^{13}C NMR, the residual solvent peak can be used for referencing (e.g., CDCl_3 at 77.16 ppm).
- **Data Acquisition:**
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 6 ppm, is recommended.
 - ^{13}C NMR: Acquire the spectrum using a standard proton-decoupled experiment. A spectral width of approximately 240 ppm, centered around 120 ppm, is appropriate.
 - ^{19}F NMR: Acquire the spectrum with a spectral width sufficient to cover the aromatic fluorine region (e.g., -100 to -180 ppm), using a suitable reference standard like CFCl_3 .
- **Data Processing:** Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ^1H) before Fourier transformation. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

For solid samples like **3-Amino-4-fluorobenzonitrile**, the thin solid film or KBr pellet methods are common.

- **Thin Solid Film Method:**
 - Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.
 - Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- KBr Pellet Method:
 - Grind a small amount of the sample (1-2 mg) with 100-200 mg of dry KBr powder until a fine, homogeneous powder is obtained.
 - Compress the mixture under high pressure in a die to form a transparent pellet.
 - Place the pellet in the sample holder for analysis.

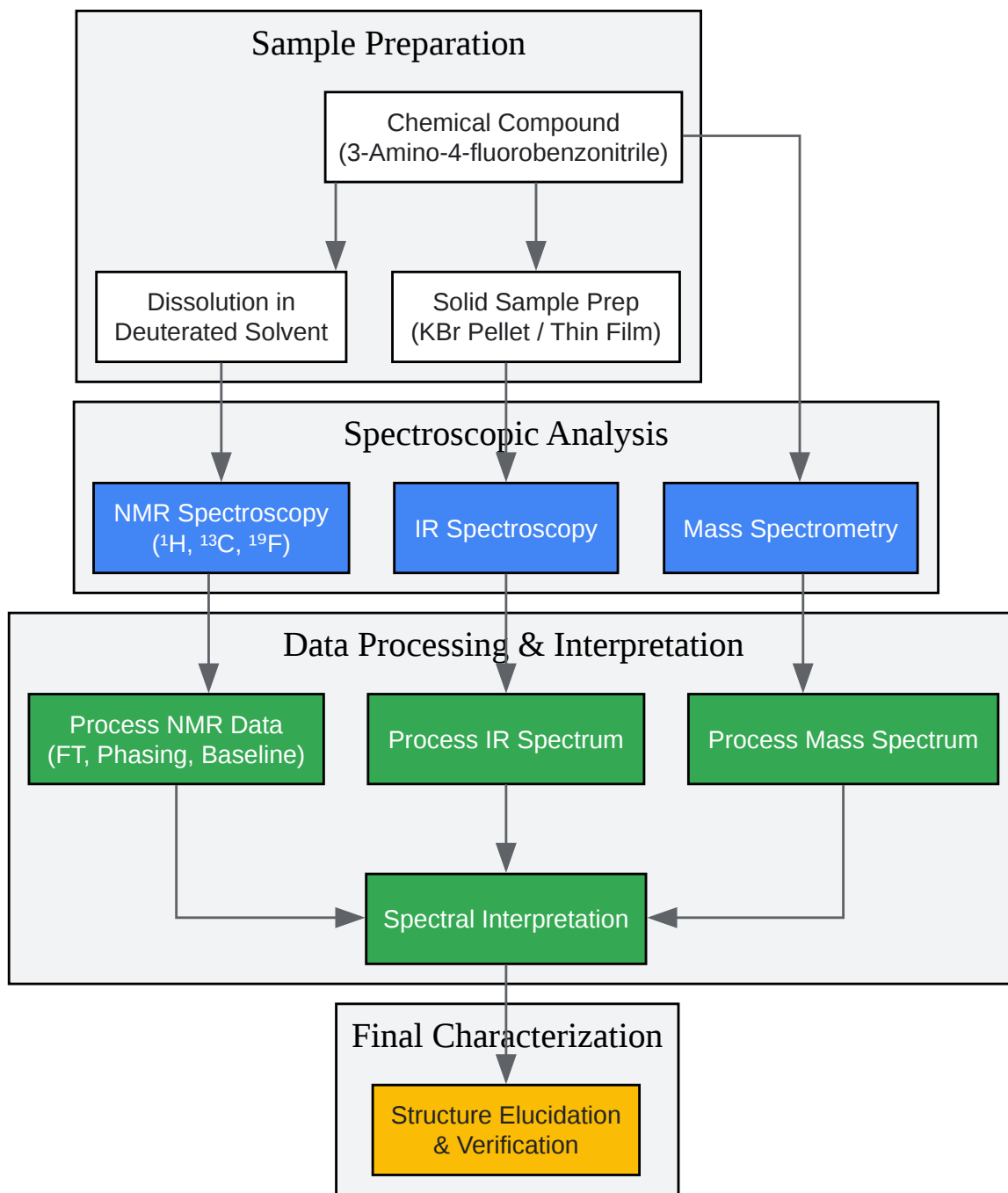
Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M^+), which can then undergo fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. 3-Amino-4-fluorobenzonitrile | C₇H₅FN₂ | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]
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